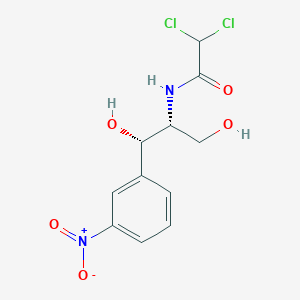

m-erythro-Chloramphenicol

Description

Historical Context of Chloramphenicol (B1208) Discovery and Stereochemical Variants in Research

Chloramphenicol was a landmark discovery in the mid-20th century, first isolated in 1947 from the soil bacterium Streptomyces venezuelae. medchemexpress.com Its broad-spectrum antibacterial activity made it a vital therapeutic agent. drugbank.com Shortly after its discovery, its chemical structure was elucidated, revealing a relatively simple molecule with two chiral centers. basicmedicalkey.com This structural feature gives rise to four possible stereoisomers: the D-threo, L-threo, D-erythro, and L-erythro forms. basicmedicalkey.cominteresjournals.org

The naturally occurring and biologically active form was identified as the D-(-)-threo isomer. annualreviews.org This discovery spurred extensive research into the synthesis and biological evaluation of all four stereoisomers to understand the structural requirements for antibacterial activity. basicmedicalkey.comnih.gov The total synthesis of chloramphenicol was achieved in 1949, a significant milestone as it was one of the first antibiotics to be produced commercially by chemical synthesis rather than fermentation. medchemexpress.combasicmedicalkey.com This also facilitated the production and study of its inactive stereoisomers for comparative research.

Significance of Stereochemistry in Amphenicol Research

The investigation of chloramphenicol's stereoisomers unequivocally demonstrated the profound importance of stereochemistry in determining biological activity. nih.gov It was quickly established that the antibacterial properties of chloramphenicol are almost exclusively confined to the D-threo isomer. annualreviews.orgnih.gov The other stereoisomers, including the erythro forms, were found to be largely inactive as antibacterial agents. nih.gov

This high degree of stereospecificity is attributed to the precise three-dimensional arrangement of the functional groups, which allows the D-threo isomer to bind effectively to the 50S subunit of the bacterial ribosome. drugbank.combasicmedicalkey.com This binding inhibits the peptidyl transferase step of protein synthesis, leading to a bacteriostatic effect. drugbank.combasicmedicalkey.com The incorrect spatial orientation of the hydroxyl and dichloroacetylamino groups in the other isomers prevents this critical interaction with the ribosomal target.

The term "m-erythro-Chloramphenicol" refers to a specific stereoisomer of a chloramphenicol analog where the nitro group is on the meta position of the phenyl ring, instead of the para position found in the parent compound, and the propanediol (B1597323) side chain is in the erythro configuration. Research into such analogs further refines the understanding of structure-activity relationships.

Research Rationale for Investigating this compound

The primary rationale for investigating stereoisomers like this compound, which are known to be antibacterially inactive, is multifaceted and central to medicinal chemistry research:

Understanding Structure-Activity Relationships (SAR): By comparing the inactive isomers with the active D-threo form, researchers can elucidate the precise structural features necessary for biological activity. The study of erythro isomers helps to map the steric and conformational requirements of the ribosomal binding site.

Investigating Alternative Biological Effects: While inactive as antibacterial agents, some isomers have been studied for other biological activities. For instance, research has explored the effects of different isomers on processes like bacterial sporulation, revealing that the order of activity for inhibiting these processes can differ from that of antibacterial action. nih.govasm.org

Use as Negative Controls: In research, inactive isomers serve as ideal negative controls. Their use helps to ensure that any observed effects of the active D-threo isomer are due to its specific interaction with the target and not some non-specific chemical or physical property of the molecule.

Exploring Metabolic and Toxicological Profiles: Investigating the metabolism and potential toxicity of all isomers is crucial for a comprehensive understanding of a drug. Even inactive isomers can be metabolized into active or toxic compounds, or they might compete with the active form for metabolic enzymes.

One study on Bacillus species demonstrated that the order of activity for preventing sporulation and suppressing bacitracin formation was D(-)-threo > L(+)-erythro > D(-)-erythro, highlighting that the erythro isomers are not entirely inert in all biological systems, though significantly less potent than the threo isomer. nih.govasm.org

Detailed Research Findings

Research comparing the biological effects of chloramphenicol stereoisomers has yielded valuable data. The following table summarizes findings from a study on the action of chloramphenicol isomers on secondary biosynthetic processes in Bacillus.

| Compound | Relative Potency in Inhibiting Protein Synthesis | Relative Potency in Preventing Sporulation |

| d(-)-threo-Chloramphenicol | High | High |

| l(+)-erythro-Chloramphenicol | Low (1-2% of d(-)-threo) | Moderate |

| d(-)-erythro-Chloramphenicol | Very Low | Low |

| Data synthesized from studies on Bacillus species. nih.govasm.org |

This data clearly illustrates that while the d(-)-threo isomer is the most potent inhibitor of both protein synthesis and sporulation, the erythro isomers exhibit some activity against sporulation, albeit at much lower levels. This suggests that the structural requirements for inhibiting different cellular processes may vary.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-2-1-3-7(4-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMJFHVKAXPFIY-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(C(CO)NC(=O)C(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])[C@@H]([C@@H](CO)NC(=O)C(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747314 | |

| Record name | 2,2-Dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138125-71-0 | |

| Record name | 2,2-Dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemistry and Enantioselective Synthesis of M Erythro Chloramphenicol

Advanced Stereoselective Synthetic Methodologies for m-erythro-Chloramphenicol

While the primary goal of most modern synthetic routes is the efficient production of the active D-threo isomer, some methodologies provide access to the other diastereomers, including the erythro form. These are valuable for research, analytical standard preparation, and for exploring structure-activity relationships.

Asymmetric synthesis aims to create a specific stereoisomer selectively, minimizing the formation of others. While most efforts target the D-threo isomer, certain strategies can be adapted or inherently produce erythro isomers.

One notable strategy is the Evans asymmetric aldol (B89426) reaction . This powerful method uses a chiral auxiliary, typically an oxazolidinone, to direct the stereochemical outcome of an aldol condensation. slideshare.net Research has shown that the reaction between a chiral N-(N-Boc-glycinyl) oxazolidinone and p-nitrobenzaldehyde, catalyzed by TiCl₄ and a base, produces a mixture of syn- and anti-aldol adducts. researchgate.net These adducts can be separated and transformed into different chloramphenicol (B1208) isomers. Crucially, the anti-aldol product can be converted through a three-step sequence into (1R,2S)-chloramphenicol, which is the D-erythro isomer. researchgate.net This demonstrates a clear asymmetric pathway to an erythro diastereomer.

Other approaches can also yield erythro products. The aldol reaction of isocyanoacetates with aldehydes, catalyzed by a silver-cinchona alkaloid system, can be tuned to favor the formation of trans-oxazolines, which are precursors to threo isomers. rsc.org However, control over reaction conditions and catalyst choice in aldol-type reactions is key to influencing the diastereomeric ratio, and different conditions could potentially favor the cis-oxazoline that would lead to the erythro product. nih.govharvard.edu The development of stereodivergent methods, which can selectively produce any given diastereomer from a common starting material, is a significant goal in modern synthesis, with methods like allene (B1206475) aziridination being explored for the flexible synthesis of 2-amino-1,3-diols. rsc.org

Table 2: Overview of an Asymmetric Synthesis Approach to Erythro-Chloramphenicol

| Method | Key Reaction | Chiral Influence | Product Stereochemistry | Reference |

|---|---|---|---|---|

| Evans Aldol Reaction | Asymmetric aldol condensation of a chiral glycine (B1666218) equivalent with p-nitrobenzaldehyde. | Chiral oxazolidinone auxiliary. | Generates both syn- and anti-aldol adducts. The anti-adduct is a precursor to D-erythro-Chloramphenicol . | researchgate.net |

Chemoenzymatic synthesis combines chemical reactions with biological catalysis (enzymes) to achieve high selectivity and efficiency. While many chemoenzymatic routes are optimized for producing D-threo-chloramphenicol, researchgate.net enzymes are also powerfully employed in the separation of stereoisomers, a process known as kinetic resolution.

Lipases are a class of enzymes widely used for their ability to selectively react with one enantiomer in a racemic mixture. researchgate.net This principle can be applied to the synthesis of chloramphenicol precursors. For example, a racemic mixture of a precursor amide can be subjected to an amidase from a microorganism like Ochrobactrum anthropi. This enzyme can selectively hydrolyze one enantiomer (e.g., the (2R,3S) amide) to the corresponding amino acid, leaving the other enantiomer (the (2S,3R) amide) unreacted. acs.org The resulting mixture of an amino acid and an amide is easily separated. This technique allows for the isolation of enantiomerically pure precursors that can then be used to synthesize specific stereoisomers of chloramphenicol. While this is often used to access the D-threo pathway, the resolved, unwanted enantiomer could theoretically be used as a starting point for the synthesis of other isomers, including those with an erythro configuration.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthetic pathway to guide the stereochemical outcome of subsequent reactions. wikipedia.org After establishing the desired chirality, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy has been effectively applied in the synthesis of chloramphenicol and its analogs.

One notable approach involves the use of oxazolidinone auxiliaries, popularized by David A. Evans. wikipedia.org These auxiliaries, substituted at the 4 and 5 positions, create a sterically hindered environment that directs the stereoselective course of reactions like aldol additions and alkylations. wikipedia.orgsioc-journal.cn For instance, an Evans asymmetric aldol reaction has been utilized, involving a chiral 'glycine enolate equivalent' derived from N-(N-Boc-glycinyl) oxazolidinone and p-nitrobenzaldehyde. researchgate.net This reaction, catalyzed by TiCl₄ and diisopropylethylamine (DIPEA), yields a mixture of syn- and anti-aldol products, which can then be converted to the corresponding chloramphenicol stereoisomers. researchgate.net

Pseudoephedrine and its derivatives, such as pseudoephenamine, also serve as practical chiral auxiliaries. wikipedia.orgnih.gov When pseudoephedrine is reacted with a carboxylic acid derivative, it forms an amide. Deprotonation of the α-proton creates an enolate whose subsequent reaction, for example with an alkyl halide, is directed by the methyl group of the auxiliary, leading to a high degree of stereocontrol. wikipedia.org

The table below summarizes key chiral auxiliaries and their roles in asymmetric synthesis relevant to the principles applied in complex molecule synthesis.

| Chiral Auxiliary | Type of Reaction Controlled | Key Feature |

| Oxazolidinones (Evans) | Aldol reactions, Alkylations | Steric hindrance from substituents at the 4 and 5 positions directs the stereochemical outcome. wikipedia.orgsioc-journal.cn |

| Pseudoephedrine | Alkylation reactions | The methyl group directs the configuration of the addition product, resulting in high diastereoselectivity. wikipedia.org |

| Pseudoephenamine | Alkylation reactions | Offers high stereocontrol, particularly in the formation of quaternary carbon centers, and its derivatives are often crystalline. nih.gov |

| Camphorsultam | Various asymmetric transformations | A versatile and robust auxiliary used in a range of stereoselective reactions. |

Diastereoselective Control in this compound Production

Diastereoselective control is crucial in synthesizing the correct isomer of chloramphenicol. Various strategies have been developed to achieve this, often in conjunction with enantioselective methods.

In the context of the Evans aldol reaction mentioned previously, the use of the Lewis acid TiCl₄ with DIPEA allows for control over the diastereoselectivity, producing a mixture of syn- and anti-adducts. researchgate.net While this particular example produced a 3:1 ratio of syn- to anti-products, the ability to influence this ratio is a key aspect of diastereoselective synthesis. researchgate.net

Another powerful method involves the use of cinchona alkaloid-derived catalysts. For example, the highly enantio- and diastereoselective aldol reaction of isocyanoacetates catalyzed by Ag₂O and cinchona-derived amino phosphines has been successfully applied to the synthesis of both (-)- and (+)-chloramphenicol. researchgate.net This approach highlights the utility of catalytic asymmetric methods in preparing bioactive compounds with the desired α-amino-β-hydroxy motif.

Furthermore, chemoenzymatic strategies have emerged as highly efficient routes. An engineered L-threonine transaldolase has been used to convert 4-nitrobenzaldehyde (B150856) to (2S,3R)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid with high conversion and diastereomeric excess. rsc.org This biocatalytic step, followed by chemical transformations, provides a highly stereoselective pathway to chloramphenicol. rsc.org

The following table details different approaches for achieving diastereoselective control in the synthesis of chloramphenicol and related structures.

| Method | Key Reagents/Catalysts | Outcome |

| Evans Asymmetric Aldol Reaction | TiCl₄, DIPEA | Production of syn- and anti-aldol adducts with controllable diastereomeric ratios. researchgate.net |

| Cinchona Alkaloid Catalysis | Ag₂O, Cinchona-derived amino phosphines | Highly enantio- and diastereoselective synthesis of chloramphenicol isomers. researchgate.net |

| Chemoenzymatic Synthesis | Engineered L-threonine transaldolase | High conversion and diastereomeric excess in the formation of a key chiral intermediate. rsc.org |

| Asymmetric Halohydrin Reaction | O-methyl functions as a hydroxyl protecting group | Enantioselective synthesis of chloramphenicol and thiamphenicol. researchgate.net |

Structural Elucidation and Stereochemical Assignment Techniques

Determining the precise three-dimensional arrangement of atoms in this compound is critical for understanding its biological function. A variety of analytical techniques are employed to elucidate its structure and confirm its absolute stereochemistry.

Spectroscopic Methods in Stereochemical Determination (e.g., NMR, Chiroptical Spectroscopy)

Spectroscopic techniques are indispensable tools for characterizing the stereoisomers of chloramphenicol. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, provides detailed information about the connectivity and spatial relationships of atoms within the molecule. nih.govsemanticscholar.org The chemical shifts and coupling constants in the NMR spectrum are sensitive to the stereochemistry, allowing for the differentiation of diastereomers. semanticscholar.org For example, the analysis of crude reaction mixtures by ¹H NMR can help determine the diastereomeric ratio of synthetic intermediates. semanticscholar.org

Chiroptical spectroscopy, which includes Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), measures the differential interaction of chiral molecules with left and right circularly polarized light. cdnsciencepub.comresearchgate.net These techniques are particularly powerful for determining the absolute configuration of chiral centers. Studies on the four diastereoisomers of chloramphenicol have shown that the Cotton effect associated with the ¹Lₐ absorption band is a reliable indicator of the absolute configuration. cdnsciencepub.com CD spectroscopy is often preferred as it can provide clearer data than ORD, where different electronic transitions might overlap. cdnsciencepub.com

The following table summarizes the application of various spectroscopic methods in the stereochemical analysis of chloramphenicol.

| Spectroscopic Technique | Information Obtained | Application to Chloramphenicol |

| ¹H NMR | Connectivity, spatial arrangement of protons, diastereomeric ratios. nih.govsemanticscholar.org | Differentiation of stereoisomers and determination of diastereomeric excess in synthetic mixtures. semanticscholar.org |

| Circular Dichroism (CD) | Differential absorption of circularly polarized light, related to absolute configuration. cdnsciencepub.comresearchgate.net | The sign of the Cotton effect of the ¹Lₐ band is used to assign the absolute configuration of the diastereoisomers. cdnsciencepub.com |

| Infrared (IR) Spectroscopy | Presence of functional groups. iarc.frgrowkudos.com | Confirms the presence of key functional groups like nitro (NO₂), carbonyl (C=O), and hydroxyl (O-H) groups. growkudos.com |

| UV-Visible Spectroscopy | Electronic transitions, presence of chromophores. growkudos.cominnovareacademics.in | The absorption maxima (λmax) indicate the presence of the nitroaromatic chromophore. growkudos.cominnovareacademics.in |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. afjbs.comnih.gov | Confirms the molecular formula and provides structural information through fragmentation analysis. afjbs.comnih.gov |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the absolute configuration of a crystalline compound. nih.gov This technique involves diffracting X-rays through a single crystal of the substance. The resulting diffraction pattern is used to construct a three-dimensional electron density map of the molecule, revealing the precise arrangement of atoms in space. nih.govsoton.ac.uk

For chiral molecules, the determination of the absolute configuration is possible through the analysis of anomalous scattering effects, which are small differences in the intensities of Friedel pairs (reflections hkl and -h-k-l). nih.gov The Flack parameter is a key value derived from the refinement of the crystal structure that indicates whether the determined absolute configuration is correct. nih.gov A value close to zero for the Flack parameter provides high confidence in the assigned stereochemistry. soton.ac.uk The absolute configuration of various complex molecules and their synthetic precursors has been unequivocally established using this powerful technique. core.ac.ukresearchgate.net In cases where obtaining a suitable crystal of the target molecule is difficult, it can be derivatized with a molecule of known absolute configuration to facilitate crystallization and subsequent X-ray analysis. rsc.org

Molecular and Biochemical Investigations of M Erythro Chloramphenicol Action

Ribosomal Binding Studies of m-erythro-Chloramphenicol and its Stereoisomers.

The primary mechanism of chloramphenicol's antibiotic action is the inhibition of protein synthesis, which it achieves by binding to the 50S subunit of the bacterial ribosome. nih.gov However, this binding is highly stereospecific.

Interaction with the Peptidyl Transferase Center (PTC).

The D-threo isomer of chloramphenicol (B1208) binds to the A-site of the peptidyl transferase center (PTC) within the large ribosomal subunit. nih.gov This binding site is a hydrophobic crevice formed by conserved nucleotides of the 23S rRNA, including U2504, A2451, and C2452. nih.gov The aromatic ring of the D-threo isomer engages in π-stacking interactions with C2452, effectively blocking the proper accommodation of the aminoacyl moiety of incoming aminoacyl-tRNAs. nih.gov

In contrast, stereoisomers such as this compound exhibit negligible binding to the PTC. This lack of interaction is attributed to a steric arrangement that does not fit the specific architecture of the binding pocket. The precise orientation of the hydroxyl groups and the dichloroacetyl moiety in the D-threo configuration is crucial for establishing the necessary contacts with the ribosomal RNA.

Molecular Docking and Computational Modeling of Ribosome-m-erythro-Chloramphenicol Complexes.

Molecular docking and computational modeling studies have provided detailed insights into the interaction between the active D-threo chloramphenicol and the ribosome. researchgate.netresearchgate.net These models show that the dichloroacetic moiety of the D-threo isomer forms a hydrogen bond with the N6 atom of A2062 of the 23S rRNA. nih.gov This interaction induces a conformational change in A2062, causing it to rotate and form a Hoogsteen base pair with m2A2503. nih.gov

While specific and detailed molecular docking studies for this compound are not extensively reported in the literature, the established models for the D-threo isomer can be used to infer the reasons for the inactivity of the erythro form. The altered spatial orientation of the functional groups in the erythro isomer would likely lead to steric clashes and prevent the formation of the critical hydrogen bonds and hydrophobic interactions necessary for stable binding within the PTC.

Effects on Ribosomal Assembly and Function.

The primary effect of the active D-threo chloramphenicol on ribosomal function is the inhibition of peptide bond formation. nih.gov At a secondary level, inhibition of protein synthesis by chloramphenicol can indirectly affect ribosome assembly. nih.govresearchgate.net By halting the production of ribosomal proteins, the equilibrium between rRNA and protein synthesis is disrupted, leading to the accumulation of immature ribosomal particles. mdpi.comresearchgate.net

Given that this compound does not significantly inhibit protein synthesis due to its inability to bind to the ribosome, it is not expected to have these secondary effects on ribosomal assembly.

Comparative Analysis of Protein Synthesis Inhibition by Chloramphenicol Stereoisomers.

The antibacterial activity of chloramphenicol is almost exclusively associated with the D-threo stereoisomer. nih.gov Comparative studies have consistently demonstrated the lack of significant activity from the other three stereoisomers (L-threo, D-erythro, and L-erythro).

Context-Dependent Inhibition Research.

Recent research has revealed that the inhibitory action of D-threo chloramphenicol is context-dependent. nih.govresearchgate.netbiorxiv.orgbiorxiv.org Its effectiveness in stalling the ribosome is influenced by the sequence of the nascent polypeptide chain. nih.govresearchgate.netbiorxiv.org Specifically, inhibition is more pronounced when the penultimate amino acid of the growing peptide is alanine, serine, or threonine. biorxiv.org These residues can form specific interactions with the ribosome-bound drug, further stabilizing its presence in the PTC. nih.govresearchgate.netbiorxiv.org

Due to the inability of this compound to bind effectively to the ribosome in the first place, it is not a subject of context-dependent inhibition research. The subtleties of nascent peptide chain interactions with the antibiotic are only relevant when the antibiotic itself can form a stable complex with the ribosome.

Enzymatic Interactions and Substrate Specificity Studies.nih.govnih.gov

The enzymatic modification of chloramphenicol is a primary mechanism of bacterial resistance, and the substrate specificity of these enzymes is a critical factor in their efficacy. The stereochemistry of the chloramphenicol molecule, with its two chiral centers, gives rise to four stereoisomers: D-threo, L-threo, D-erythro, and L-erythro. The naturally occurring and most potent antibacterial isomer is the D-threo form. However, the other isomers, including the erythro forms, can also interact with modifying enzymes.

Research into the enzymatic interactions of chloramphenicol isomers has largely focused on the para-nitro substituted compounds, as this is the configuration of the clinically used drug. These studies have revealed a significant degree of stereoselectivity among the modifying enzymes.

Investigation of this compound as a Substrate for Modifying Enzymes.nih.gov

While direct and extensive research specifically targeting the enzymatic modification of this compound is limited in the available scientific literature, significant insights can be drawn from studies on the substrate specificity of chloramphenicol-modifying enzymes with respect to its various stereoisomers. The primary enzyme responsible for chloramphenicol inactivation is Chloramphenicol Acetyltransferase (CAT), which catalyzes the acetylation of the hydroxyl groups on the propanediol (B1597323) side chain.

Studies have demonstrated that CAT exhibits a clear preference for the D-threo isomer of p-nitro-chloramphenicol. However, this specificity is not absolute, and other isomers, including the erythro forms, can also serve as substrates, albeit typically with lower efficiency. For instance, early research on a Chloramphenicol Acetyltransferase from a multi-drug resistant Escherichia coli strain (K-12 R5) indicated that the DL-erythro isomer of chloramphenicol was acetylated with approximately 50% of the specificity observed for the D-threo isomer. Furthermore, the L-erythro isomer was found to be a substrate with a specificity comparable to that of the natural D-threo isomer. This suggests that the erythro configuration does not preclude binding to the active site of CAT.

Another avenue of enzymatic modification is the isomerization of chloramphenicol. Recent research has uncovered the biotransformation of D-threo-chloramphenicol into its L-erythro stereoisomer (also referred to as RS-CAP) by the bacterium Caballeronia sp. PC1. This discovery points to the existence of enzymes capable of altering the stereochemistry at the C2 position of the propanediol chain, presenting a novel mechanism of bacterial resistance. The detection of the L-erythro isomer as a metabolic product implies that erythro-configured molecules are part of the biochemical landscape of chloramphenicol metabolism.

The following table summarizes the known substrate specificity of Chloramphenicol Acetyltransferase for different isomers of p-nitro-chloramphenicol, which provides a basis for inferring the potential interaction with this compound.

| Isomer | Relative Specificity for CAT (%) |

| D-threo-p-nitro-Chloramphenicol | 100 |

| DL-erythro-p-nitro-Chloramphenicol | ~50 |

| L-erythro-p-nitro-Chloramphenicol | Comparable to D-threo |

Microbial Biotransformation and Environmental Fate Research of M Erythro Chloramphenicol

Identification of Microbial Biotransformation Pathways

The microbial transformation of chloramphenicol (B1208), including its stereoisomers like m-erythro-chloramphenicol, is a critical area of research for understanding its environmental persistence and the development of antibiotic resistance. Microorganisms have evolved diverse metabolic strategies to detoxify or utilize chloramphenicol as a carbon and nitrogen source. nih.govresearchgate.net

A primary biotransformation pathway for chloramphenicol involves the reduction of its p-nitro group. researchgate.netfrontiersin.org This process is often catalyzed by nitroreductase enzymes, such as NfsB, found in various bacteria. researchgate.netresearchgate.net The reduction of the nitro group to an amino group results in the formation of amino-chloramphenicol, a compound with no antimicrobial activity. researchgate.netcroftsmicrolab.org This enzymatic modification is considered a significant mechanism of bacterial resistance to chloramphenicol. researchgate.netcroftsmicrolab.org

Studies have shown that nitroreductase activity is present in a range of bacteria, including those found in the human gut and the environment. inchem.orgcapes.gov.br For instance, Haemophilus influenzae expresses a nitroreductase, NfsB, that can confer chloramphenicol resistance to Escherichia coli. researchgate.net The reduction process can lead to the formation of reactive intermediates like nitroso-chloramphenicol, which has been implicated in toxic effects. inchem.organnualreviews.org

The kinetic properties of these nitroreductases have been characterized, revealing that their efficiency in reducing chloramphenicol can vary among different bacterial species. researchgate.netcroftsmicrolab.org This variability highlights the diverse evolutionary adaptations of microorganisms to the presence of chloramphenicol in their environment.

Acetylation is another well-documented mechanism of chloramphenicol resistance and biotransformation. oup.comfrontiersin.org This reaction is catalyzed by chloramphenicol acetyltransferases (CATs), which transfer an acetyl group from acetyl-CoA to the hydroxyl groups of chloramphenicol. frontiersin.orgresearchgate.net The resulting acetylated chloramphenicol is unable to bind to the bacterial ribosome, thus rendering the antibiotic ineffective. plos.orgnih.gov

The primary site of acetylation is the 3-hydroxyl group, leading to the formation of chloramphenicol 3-acetate. frontiersin.orgnih.gov This metabolite is a major intermediate in the biodegradation of chloramphenicol by some bacterial consortia. researchgate.net

In addition to acetylation, hydrolysis of the amide bond in the chloramphenicol molecule represents another biotransformation pathway. nih.gov This reaction can be carried out by esterases. For example, the metagenome-derived enzyme EstDL136 has been shown to possess chloramphenicol hydrolase activity. plos.org Amide bond hydrolysis leads to the breakdown of the chloramphenicol structure, contributing to its degradation. nih.gov

Recent research has highlighted the importance of stereochemistry in the microbial metabolism of chloramphenicol. nih.govbohrium.combohrium.com Environmental bacteria have been shown to exhibit stereoselective transformation of chloramphenicol isomers. nih.govbohrium.com

For instance, studies using environmental bacterial strains have demonstrated that the R,R-(-)-chloramphenicol isomer is extensively metabolized, while the S,S-(+)-chloramphenicol isomer is not. nih.govbohrium.comresearchgate.net This stereoselectivity is often attributed to the specificity of enzymes like chloramphenicol acetyltransferase (CAT), which may only effectively metabolize the naturally occurring R,R-(-)-isomer. nih.govresearchgate.net The orientation around the first stereocenter of the chloramphenicol molecule is crucial for this enzymatic process. bohrium.comresearchgate.net This selective metabolism can lead to the accumulation of specific, less-degradable isomers in the environment. bohrium.comresearchgate.net

Beyond the well-established pathways, novel biotransformation mechanisms for chloramphenicol are being discovered. A significant recent finding is the isomerization of chloramphenicol at the C2 carbon atom. nih.govresearchgate.netnih.gov This stereoisomerism represents a new metabolic pathway and a potential bacterial resistance mechanism. nih.govresearchgate.net

During the biotransformation of 1R,2R-CAP (D-threo-chloramphenicol) by Caballeronia sp. PC1, the formation of 1R,2S-CAP (L-erythro-chloramphenicol) was detected. nih.gov This isomerization alters the stereochemistry of the molecule, which can impact its biological activity. nih.gov

Other initial biotransformation steps that have been identified include oxidation at the C1-OH and C3-OH groups. nih.govresearchgate.netnih.gov The oxidation of the C3-OH group can lead to the formation of a novel metabolite, O-CAP. acs.org

Enzyme Characterization in this compound Biotransformation

The enzymes responsible for the various biotransformation pathways of chloramphenicol are being increasingly characterized.

Nitroreductases: The NfsB family of nitroreductases has been extensively studied for its role in chloramphenicol reduction. researchgate.netcroftsmicrolab.org Structural and functional analyses of NfsB enzymes from human pathogens have provided insights into the residues important for this activity. researchgate.net

Chloramphenicol Acetyltransferases (CATs): These enzymes are key to the acetylation-based resistance mechanism. frontiersin.orgresearchgate.net The CAT enzyme from Enterococcus faecalis has been shown to be stereoselective in its transformation of chloramphenicol. bohrium.com

Esterases/Hydrolases: The enzyme EstDL136, a member of the hormone-sensitive lipase (B570770) (HSL) family, has been identified from a metagenome and shown to metabolize chloramphenicol through hydrolysis. plos.org

Oxidoreductases: A novel glucose-methanol-choline oxidoreductase has been identified as responsible for the oxidation of the C3-OH group of chloramphenicol in Sphingomonas sp. and Caballeronia sp. nih.govresearchgate.netnih.gov This discovery expands the known enzymatic repertoire for chloramphenicol metabolism. researchgate.net Laccase from Trametes hirsuta has also been studied for its potential in chloramphenicol degradation. ui.ac.id

Environmental Degradation Studies and Persistent Metabolites

The environmental fate of chloramphenicol and its isomers is of significant concern due to their potential to disrupt ecosystems and promote antibiotic resistance. nih.govmase.gov.it Chloramphenicol can persist in the environment, with its degradation influenced by factors such as soil type and temperature. frontiersin.orgresearchgate.net

Studies have shown that microbial activity is central to the degradation of chloramphenicol in soil. frontiersin.org The half-life of antibiotics is significantly shorter in non-sterile soils compared to sterile soils, highlighting the role of indigenous microorganisms. frontiersin.org

However, the biotransformation of chloramphenicol can lead to the formation of persistent metabolites. The stereoselective metabolism of chloramphenicol can result in the accumulation of the less biodegradable isomers in the environment. bohrium.comresearchgate.net For example, while R,R-(-)-chloramphenicol may be readily degraded, other isomers might persist. nih.gov

Metabolites such as dehydrochloramphenicol, produced by intestinal bacteria, have been detected and are of concern due to their potential toxicity. inchem.org The incomplete degradation of chloramphenicol and the persistence of its metabolites in environments like wastewater treatment plants can contribute to the spread of antibiotic resistance. nih.gov

The table below summarizes the key microbial biotransformation pathways of this compound and the enzymes involved.

| Biotransformation Pathway | Key Enzymes | Resulting Metabolites | References |

| Nitroreduction | Nitroreductase (e.g., NfsB) | Amino-chloramphenicol | researchgate.netresearchgate.netcroftsmicrolab.org |

| Acetylation | Chloramphenicol Acetyltransferase (CAT) | Chloramphenicol 3-acetate | frontiersin.orgresearchgate.net |

| Hydrolysis | Esterase (e.g., EstDL136) | p-Nitrophenylserinol | nih.govplos.org |

| Isomerization | (Enzyme not fully characterized) | L-erythro-chloramphenicol (from D-threo) | nih.govresearchgate.net |

| Oxidation | Glucose-methanol-choline oxidoreductase, Laccase | O-CAP (oxidized at C3-OH) | nih.govresearchgate.netacs.orgui.ac.id |

Role of this compound in Environmental Contamination Research

Research into the environmental fate and microbial biotransformation of chloramphenicol has revealed the critical importance of stereochemistry in understanding its persistence, degradation, and potential ecological impact. While the D-threo isomer is the biologically active form used in medicine, its transformation in the environment can lead to the formation of other stereoisomers, including erythro forms, which have their own distinct environmental behaviors and toxicological profiles.

Recent investigations have uncovered novel biotransformation pathways for chloramphenicol mediated by microbial communities in environments such as activated sludge. nih.gov A significant finding in this area is the discovery of microbial-driven isomerization of chloramphenicol. nih.gov Specifically, studies have identified that bacteria can convert the common D-threo-chloramphenicol (1R,2R-CAP) into L-erythro-chloramphenicol (1R,2S-CAP). nih.gov This transformation occurs at the second chiral carbon atom (C2) and represents a previously unknown mechanism of bacterial resistance and metabolism. nih.gov

This isomerization is a key aspect of environmental contamination research for several reasons. The L-erythro isomer of chloramphenicol, while having significantly less bacteriostatic potency than the D-threo form, is not inert. interesjournals.org Its formation and potential accumulation in the environment are of concern because the environmental persistence and ecotoxicity of different isomers can vary significantly. researchgate.net

The process of isomerization has been identified during the biotransformation initiated by specific bacterial species, such as Caballeronia sp. PC1, which was isolated from an activated sludge consortium. nih.gov This finding highlights that environmental risk assessments based solely on the degradation rates of the parent D-threo-chloramphenicol may be incomplete. The generation of metabolites and stereoisomers like L-erythro-chloramphenicol means that a comprehensive analysis of all isomers is necessary to fully understand the environmental burden of this antibiotic. nih.gov

The table below summarizes the key chloramphenicol stereoisomers involved in this newly discovered biotransformation pathway.

| Compound Name | Stereochemical Notation | Role in Biotransformation | Reference |

| D-threo-Chloramphenicol | 1R,2R-CAP | Parent compound, undergoes isomerization | nih.gov |

| L-erythro-Chloramphenicol | 1R,2S-CAP | Biotransformation product (isomer) | nih.gov |

| Caballeronia sp. PC1 | N/A | Bacterium responsible for isomerization | nih.gov |

Molecular and Genetic Basis of Resistance to Chloramphenicol with Relevance to M Erythro Chloramphenicol Research

Chloramphenicol (B1208) Acetyltransferases (CATs) and their Catalytic Specificity

The most prevalent mechanism of high-level chloramphenicol resistance is the enzymatic inactivation of the antibiotic by chloramphenicol acetyltransferases (CATs). wikipedia.orgnih.gov These enzymes catalyze the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the hydroxyl groups of chloramphenicol, rendering it unable to bind to its ribosomal target. wikipedia.org

Structural and Functional Studies of CAT Enzymes

CAT enzymes are typically homotrimers, with each subunit having a molecular weight of approximately 25,000 Daltons. wikipedia.org The active site is located at the interface between adjacent subunits. wikipedia.org A critical histidine residue within the active site acts as a general base catalyst in the acetylation reaction. wikipedia.org

There are several types of CAT enzymes, with Type A and Type B being the most well-characterized. Type A CATs are often associated with high-level resistance, while Type B CATs, also known as xenobiotic acetyltransferases, have a broader substrate range. Structural studies have revealed a conserved protein fold among different CAT variants, with variations in the substrate-binding pocket contributing to differences in substrate specificity. nih.gov

Stereoselectivity of CAT-Mediated Inactivation towards m-erythro-Chloramphenicol

Research has demonstrated that the enzymatic activity of CAT is highly stereoselective. Studies have shown that CAT enzymes preferentially acetylate the biologically active D-threo isomer of chloramphenicol. One study investigating the stereoselective transformation of chloramphenicol by bacteria from wastewater found that the R,R-(-)-chloramphenicol isomer (corresponding to the D-threo form) was readily metabolized by chloramphenicol acetyltransferase. whiterose.ac.uk In contrast, the S,S-(+)-chloramphenicol isomer was not significantly transformed, indicating a clear stereochemical preference of the enzyme. whiterose.ac.uk This specificity is attributed to the precise arrangement of the substrate within the enzyme's active site, which is optimized for the D-threo configuration. Information regarding the specific acetylation of the this compound isomer by CAT enzymes is limited, but the established stereoselectivity of CATs for the threo diastereomer suggests that the erythro form would be a poor substrate.

Efflux Pump Systems and this compound Transport

A second major mechanism of chloramphenicol resistance involves the active transport of the antibiotic out of the bacterial cell by efflux pumps. plos.orgnih.gov These membrane-bound protein complexes utilize cellular energy, often in the form of a proton motive force, to expel a wide range of structurally diverse compounds, including chloramphenicol. nih.gov

Genetic and Biochemical Analysis of Efflux Transporters

Several families of efflux pumps have been implicated in chloramphenicol resistance, including the major facilitator superfamily (MFS), the resistance-nodulation-division (RND) family, and the ATP-binding cassette (ABC) superfamily.

One of the well-characterized chloramphenicol-specific efflux pumps is CmlA, a member of the MFS family. nih.govoup.com The cmlA gene is often found on mobile genetic elements, facilitating its dissemination among bacterial populations. oup.comnih.gov The AcrAB-TolC system is a prominent RND-type efflux pump in many Gram-negative bacteria that confers resistance to a broad spectrum of antibiotics, including chloramphenicol. nih.govbmbreports.orgnih.gov Overexpression of the genes encoding these pumps leads to a decrease in the intracellular concentration of the antibiotic, allowing the bacteria to survive at higher drug concentrations. nih.gov

Ribosomal Target Site Mutations and Resistance Mechanisms

The antibacterial action of chloramphenicol stems from its ability to bind to the 50S ribosomal subunit and inhibit protein synthesis. nih.govpnas.org Specifically, it binds to the peptidyl transferase center (PTC), interfering with the correct positioning of the aminoacyl-tRNA in the A-site and thereby preventing peptide bond formation. nih.gov Mutations in the ribosomal RNA (rRNA) or ribosomal proteins that alter the drug's binding site can lead to resistance.

Identification of rRNA and Ribosomal Protein Mutations

Mutations in the 23S rRNA component of the 50S ribosomal subunit are a well-documented cause of chloramphenicol resistance. nih.govnih.gov These mutations are typically located within the highly conserved central loop of domain V, which forms the core of the PTC. nih.gov

A molecular docking study investigating the interaction of chloramphenicol with the E. coli 23S rRNA identified several key mutations. researchgate.net The study analyzed the impact of G2505A, A2057G, A2058G, and G2061A mutations on chloramphenicol binding. researchgate.net The results indicated that the G2505A and A2057G mutations led to a slight reduction in the binding affinity of chloramphenicol, which could contribute to a moderate level of resistance. researchgate.net Conversely, the A2058G and G2061A mutations did not significantly alter the binding affinity compared to the wild type. researchgate.net

The binding of chloramphenicol to the ribosome is stereospecific, with the D-threo isomer exhibiting the highest affinity and biological activity. While direct experimental data on the binding of this compound to these mutant ribosomes is limited, the structural differences between the erythro and threo diastereomers would likely result in altered binding affinities. The precise effect of these mutations on the binding of the m-erythro isomer remains an area for further investigation.

Mobile Genetic Elements and Dissemination of Resistance Genes.oup.comnih.govnih.gov

The spread of chloramphenicol resistance in bacterial populations is largely facilitated by the horizontal gene transfer (HGT) of resistance determinants. nih.gov This process is primarily mediated by mobile genetic elements (MGEs), which are segments of DNA that can move within a genome or be transferred between different bacterial cells. nih.gov These elements, including plasmids and transposons, serve as vehicles for the dissemination of resistance genes, such as those conferring resistance to chloramphenicol. nih.govresearchgate.net The acquisition of these MGEs allows bacteria to rapidly evolve and adapt to the presence of antibiotics, contributing to the emergence of multidrug-resistant strains. nih.govnih.gov

The persistence of chloramphenicol resistance, even in the absence of selective pressure from chloramphenicol itself, can be attributed to the co-localization of chloramphenicol resistance genes with genes conferring resistance to other antibiotics on the same MGE. nih.gov This co-selection means that the use of other antimicrobial agents can inadvertently maintain and promote the prevalence of chloramphenicol resistance. nih.gov

Plasmids and Transposons in Resistance Gene Transfer.nih.govnih.govresearchgate.net

Plasmids, which are extrachromosomal, self-replicating DNA molecules, are key players in the horizontal transfer of chloramphenicol resistance genes. nih.govresearchgate.net Many of the genes encoding chloramphenicol resistance, such as various cat (chloramphenicol acetyltransferase) and cml (chloramphenicol efflux) genes, are located on plasmids. nih.govresearchgate.net These plasmids are often conjugative, meaning they carry the genetic machinery necessary for their own transfer from a donor to a recipient bacterium. nih.gov For instance, the cmlA gene, which codes for a chloramphenicol efflux pump, has been found on transferable plasmids in Escherichia coli isolates from swine, often linked to other resistance genes. oup.com

Transposons, or "jumping genes," are another critical class of MGEs involved in the spread of chloramphenicol resistance. nih.govresearchgate.net These elements can move from one DNA location to another, such as from a plasmid to a bacterial chromosome or between different plasmids. nih.gov A well-studied example is the transposon Tn9, which carries a cat gene. nih.gov The mobility of transposons allows for the integration of chloramphenicol resistance genes into a variety of genetic contexts, further enhancing their stability and dissemination within and between bacterial species. mdpi.com Research has shown that transposons related to the Tn21 family can carry chloramphenicol resistance genes like catB3. mdpi.com

The table below summarizes key mobile genetic elements and the chloramphenicol resistance genes they are known to carry.

| Mobile Genetic Element | Resistance Gene(s) Carried | Bacterial Host Example(s) |

| Plasmids | ||

| IncF plasmids | cmlA | Salmonella, Escherichia coli |

| IncX1 plasmid | cmlA1 | Escherichia coli |

| pAsa-2939 | catB3 | Aeromonas salmonicida |

| Transposons | ||

| Tn9 | cat | Escherichia coli |

| Tn21 family | catB3 | Aeromonas salmonicida |

| Tn1696-like integron | cmlA | Pseudomonas aeruginosa |

Analytical Methodologies for Research on M Erythro Chloramphenicol

Chromatographic Techniques for Separation and Quantification

Chromatography is indispensable for isolating m-erythro-chloramphenicol from complex mixtures, which often contain other chloramphenicol (B1208) isomers. The choice of technique depends on the specific requirements of the analysis, such as the need for high sensitivity or the ability to distinguish between closely related stereoisomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of chloramphenicol and its isomers. Reversed-phase HPLC, often utilizing C18 columns, is a common approach for separating chloramphenicol from other compounds. scispace.comnih.gov For instance, a method using a reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and acetate (B1210297) buffer has been successfully used for the analysis of chloramphenicol in serum. nih.gov Another method employed a C18 column with a mobile phase consisting of a sodium pentanesulfonate solution, acetonitrile, and glacial acetic acid (85:15:1, v/v) for the analysis of chloramphenicol and its related compounds. scispace.com

The separation of the eight isomers of chloramphenicol, including the meta- and para-configurations, can be challenging. nih.gov While reversed-phase HPLC can separate some isomers, it often fails to resolve enantiomeric pairs like RR-p-CAP and SS-p-CAP. nih.govtandfonline.com For complete separation of all eight isomers, including this compound, chiral chromatography is necessary. nih.govwur.nlcabidigitallibrary.org Chiral liquid chromatography has been successfully used to separate all chloramphenicol isomers, which is critical for isomer-specific analysis. wur.nlcabidigitallibrary.org

| Technique | Column Type | Mobile Phase Example | Detection | Application |

|---|---|---|---|---|

| Reversed-Phase HPLC | C18 | Acetonitrile-acetate buffer | UV (270 nm) | Quantification in serum nih.gov |

| Reversed-Phase HPLC | C18 | Sodium pentanesulfonate, acetonitrile, glacial acetic acid (85:15:1) | UV (278 nm) | Analysis with related compounds scispace.com |

| Chiral LC | α1-acid glycoprotein (B1211001) | Methanol/acetonitrile gradient | MS/MS | Separation of all 8 isomers wur.nl |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the confirmation and quantification of chloramphenicol residues. oup.com This method often requires a derivatization step to increase the volatility of the analyte. ugent.be For example, a common derivatization reagent is a mixture of hexamethyldisilazane, trimethylchlorosilane, and pyridine. oup.com Following derivatization, the resulting trimethylsilyl (B98337) ether of chloramphenicol can be analyzed. ugent.be

Negative chemical ionization (NCI) is frequently used in GC-MS analysis of chloramphenicol due to the presence of chlorine atoms in its structure, which enhances sensitivity. oup.comugent.be For quantification, characteristic ions are monitored. In one method, ions at m/z 466 were selected for chloramphenicol and its meta isomer, while m/z 471 was used for the deuterium-labeled internal standard. oup.com While GC-MS is a highly sensitive and specific method, it is important to note that without a chiral column, it cannot distinguish between the different stereoisomers of chloramphenicol.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for the analysis of chloramphenicol isomers due to its high sensitivity and specificity. lcms.cz This technique combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry.

Reversed-phase LC-MS/MS can distinguish between the meta- and para-isomers of chloramphenicol, as well as between the diastereomeric pairs (RR/SS and RS/SR). wur.nl This is because these isomers can produce different product ions upon fragmentation. For instance, the product ion at m/z 152 is characteristic of the para-isomers and is absent in the meta-isomers. wur.nl However, reversed-phase LC-MS/MS is unable to separate enantiomers (e.g., RR-p-CAP and SS-p-CAP). nih.govwur.nl

For the unequivocal identification and quantification of all eight chloramphenicol isomers, including this compound, chiral LC-MS/MS is essential. nih.govwur.nlcabidigitallibrary.org Chiral chromatography, often using an α1-acid glycoprotein column, can achieve baseline or near-baseline separation of all isomers, which are then detected by the mass spectrometer. wur.nl This approach is crucial for isomer-specific confirmatory analysis. wur.nl

| Technique | Column Type | Ionization Mode | Key Finding |

|---|---|---|---|

| RP-LC-MS/MS | UPLC BEH C18 | ESI Negative | Distinguishes meta/para and diastereomeric pairs, but not enantiomers. wur.nl |

| Chiral LC-MS/MS | α1-acid glycoprotein | ESI Negative | Separates all eight chloramphenicol isomers. wur.nlcabidigitallibrary.org |

Spectroscopic Characterization in Research Settings

Spectroscopic techniques are vital for elucidating the molecular structure of this compound and for its identification. These methods provide detailed information about the arrangement of atoms and functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of chloramphenicol isomers. ioffe.ru Both ¹H and ¹³C NMR have been used to characterize these compounds. researchgate.netnih.gov NMR spectra are sensitive to the stereochemistry of the molecule, and as a result, the spectra of the erythro and threo isomers of chloramphenicol are different. ioffe.ru

Studies have shown that the NMR spectra for each pair of enantiomers (e.g., D- and L-erythro) are identical but differ from the spectra of the other diastereomeric pair (e.g., D- and L-threo). ioffe.ru This allows for the differentiation between the erythro and threo forms. The analysis of ¹H NMR spectra, including chemical shifts and coupling constants, provides detailed information about the conformation of the molecule in solution. ioffe.rursc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the this compound molecule. The UV-Vis absorption spectrum of chloramphenicol is largely determined by the nitrobenzene (B124822) fragment of the molecule. ioffe.ru

Experimental and computational studies have shown that the absorption spectrum of chloramphenicol isomers is similar to that of nitrobenzene. ioffe.ru A study reported that the lambda max (λmax) of a control sample of chloramphenicol was 272.2 nm. researchgate.net Another study developed a UV-visible spectrophotometric method for the quantification of chloramphenicol based on an oxidative coupling reaction, with the resulting chromogen measured at 510 nm. eijppr.com While UV-Vis spectroscopy is useful for quantification and for studying the chromophoric parts of the molecule, it does not provide the detailed structural information necessary to distinguish between the different stereoisomers of chloramphenicol on its own. ioffe.ruresearchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable analytical technique for the structural elucidation and identification of chemical compounds, including the various isomers of chloramphenicol. This method relies on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their functional groups. While IR spectra for the specific this compound isomer are not extensively published, the analysis of the parent compound, D-threo-chloramphenicol, and its functional groups provides a strong basis for identifying the characteristic absorption bands applicable to all its stereoisomers. nih.gov

The structure of chloramphenicol contains several key functional groups that produce distinct peaks in an IR spectrum: hydroxyl (-OH), amide (-NH-C=O), nitro (-NO₂), and carbon-chlorine (C-Cl) bonds, as well as an aromatic ring. arcjournals.org The primary and secondary hydroxyl groups and the N-H group of the amide lead to characteristic broad absorption bands in the high-frequency region (3100-3500 cm⁻¹). The carbonyl (C=O) stretch of the amide group typically appears as a strong, sharp peak around 1650-1700 cm⁻¹. The nitro group gives rise to two distinct stretching vibrations, an asymmetric and a symmetric stretch, which are observed in the regions of 1500-1570 cm⁻¹ and 1330-1370 cm⁻¹, respectively. The dichloroacetamide moiety contributes to absorptions in the lower frequency range. arcjournals.org

The table below summarizes the expected characteristic IR absorption bands for this compound based on its functional groups.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

|---|---|---|---|

| 3200-3500 | O-H Stretch | Alcohol | Broad, Strong |

| 3200-3400 | N-H Stretch | Amide | Medium |

| ~3080 | C-H Stretch | Aromatic | Weak-Medium |

| 1650-1700 | C=O Stretch (Amide I) | Amide | Strong |

| 1500-1570 | N=O Asymmetric Stretch | Nitro Compound | Strong |

| 1500-1600 | C=C Stretch | Aromatic | Medium |

| 1330-1370 | N=O Symmetric Stretch | Nitro Compound | Strong |

| 1050-1150 | C-O Stretch | Alcohol | Strong |

| 690-900 | C-H Bending (out-of-plane) | Aromatic (meta-substituted) | Strong |

| 650-800 | C-Cl Stretch | Alkyl Halide | Medium-Strong |

Immunoassays and Biosensor Development for Research Applications

Immunoassays and biosensors are powerful analytical tools that leverage the high specificity of biological recognition elements, such as antibodies or aptamers, for the detection and quantification of target analytes. mdpi.com In the context of chloramphenicol research, these methods have been extensively developed for screening purposes due to their sensitivity, speed, and ease of use compared to traditional chromatographic techniques. researchgate.netresearchgate.net

A significant finding in the research on immunoassays for chloramphenicol is their high degree of stereoselectivity. nih.gov Most commercially available enzyme-linked immunosorbent assay (ELISA) kits and other immuno-based tests are developed using antibodies raised against the biologically active D-threo-(1R,2R)-p-chloramphenicol isomer. researchgate.netnih.gov Consequently, these assays exhibit high specificity for this particular isomer and demonstrate little to no cross-reactivity with other stereoisomers, such as the L-threo-(1S,2S) or the erythro isomers. nih.govanses.fr This high specificity poses a significant analytical challenge, as it can lead to false-negative results if other isomers are present in a sample without the D-threo form. researchgate.netanses.fr Research has shown that some samples can contain isomers other than the active D-threo form, highlighting the need for analytical methods that can either detect all isomers or specifically differentiate them. nih.gov

The development of biosensors for chloramphenicol has explored various transduction principles, including electrochemical and optical methods, often coupled with novel nanomaterials to enhance signal and sensitivity. nih.govnih.gov These platforms include:

Electrochemical Immunosensors: These devices measure changes in electrical signals (current, potential, impedance) resulting from the antibody-antigen interaction on an electrode surface. mdpi.comnih.gov

Aptasensors: These biosensors utilize aptamers—short, single-stranded DNA or RNA molecules—as the recognition element instead of antibodies. Aptasensors can offer advantages such as higher stability and ease of synthesis. mdpi.com

Molecularly Imprinted Polymers (MIPs): MIPs are synthetic polymers with tailor-made recognition sites for a target molecule, acting as "plastic antibodies." They have been used to develop selective sensors for chloramphenicol. nih.gov

Despite these advancements, the challenge of stereospecificity remains. Future research is directed towards the development of new recognition elements (e.g., antibodies or aptamers) that can either bind to a common structural feature of all chloramphenicol isomers for total content analysis or are specifically designed to detect isomers like this compound.

The following table summarizes various immunoassay and biosensor formats developed for the detection of chloramphenicol.

| Technique | Recognition Element | Transduction Method | Key Features | Reference |

|---|---|---|---|---|

| ELISA (Competitive) | Monoclonal/Polyclonal Antibody | Colorimetric/Fluorometric | High throughput, widely used for screening; highly specific to D-threo isomer. | nih.govr-biopharm.com |

| Electrochemical Immunosensor | Antibody | Amperometric/Impedimetric | High sensitivity, potential for miniaturization and label-free detection. | nih.gov |

| Electrochemical Aptasensor | Aptamer | Voltammetric | Good stability and affinity; low detection limits reported. | mdpi.com |

| Surface Plasmon Resonance (SPR) Biosensor | Antibody/Aptamer | Optical (Refractive Index Change) | Real-time, label-free analysis of binding kinetics. | nih.gov |

| Molecularly Imprinted Polymer (MIP) Sensor | Synthetic Polymer | Electrochemical/Optical | High selectivity and stability; synthetic recognition element. | nih.gov |

Design and Synthesis of Novel M Erythro Chloramphenicol Derivatives and Analogs for Research

Structure-Activity Relationship (SAR) Studies of m-erythro-Chloramphenicol and its Analogs

The D-threo isomer of chloramphenicol (B1208) is the only stereoisomer that exhibits significant antibacterial activity. nih.govnih.gov This specificity highlights the crucial role of its three-dimensional structure in its interaction with the bacterial ribosome. Structure-Activity Relationship (SAR) studies, which involve systematically modifying the chloramphenicol scaffold and evaluating the effects on its biological activity, have been instrumental in elucidating the key molecular interactions responsible for its antibiotic properties. nih.govmdpi.com These studies have not only deepened our understanding of how chloramphenicol works but have also guided the design of novel derivatives with potentially improved properties. nih.govmdpi.com

A central theme in the SAR of chloramphenicol is the importance of its propanediol (B1597323) side chain and the dichloroacetyl moiety. nih.gov The two hydroxyl groups on the propanediol chain and the carbonyl group of the dichloroacetyl tail are critical for forming hydrogen bonds with nucleotides in the 23S rRNA of the bacterial ribosome's 50S subunit. mdpi.comnih.gov These interactions anchor the molecule in the peptidyl transferase center (PTC), thereby inhibiting peptide bond formation. mdpi.combiorxiv.org

Modifications for Investigating Ribosomal Interactions

To probe the intricate interactions between chloramphenicol and the ribosome, researchers have synthesized a variety of analogs with targeted modifications. These modifications serve as molecular tools to map the binding pocket and understand the functional significance of different parts of the chloramphenicol molecule.

Modifications to the dichloroacetyl moiety have also been extensively explored. nih.gov Replacing the dichloroacetyl group with other acyl groups generally leads to a decrease in activity, underscoring the importance of the two chlorine atoms for optimal binding. nih.gov However, some of these less active analogs have proven useful as research tools. For example, haloacyl derivatives have been employed as affinity probes to label the chloramphenicol binding site within the ribosome. nih.gov

The propanediol side chain is another key area for modification. The (1R, 2R) configuration of the hydroxyl and amino groups is essential for activity. iarc.fr Altering this stereochemistry results in a dramatic loss of function. nih.gov However, selective acylation of the primary or secondary hydroxyl groups has been used to study their individual roles in ribosomal binding. mdpi.com Monoacylation of either hydroxyl group does not completely abolish activity, suggesting that while both contribute to binding, one may be more critical than the other. mdpi.com

| Modification Site | Type of Modification | Impact on Ribosomal Interaction |

| p-Nitrophenyl group | Replacement of nitro group with other substituents | Can retain some activity, indicating the group contributes to but is not essential for binding. |

| Dichloroacetyl moiety | Replacement with other acyl groups | Generally reduces activity, highlighting the importance of the dichloroacetyl group for optimal binding. |

| Propanediol side chain | Alteration of stereochemistry | Drastic loss of activity, confirming the essentiality of the (1R, 2R) configuration. |

| Propanediol side chain | Selective acylation of hydroxyl groups | Does not completely abolish activity, allowing for the study of individual hydroxyl group contributions to binding. mdpi.com |

Design of Probes for Biochemical Studies

The synthesis of chloramphenicol derivatives extends beyond simply understanding SAR to creating sophisticated probes for biochemical and cellular investigations. These probes are designed to visualize, track, or quantify biological processes related to chloramphenicol's mechanism of action. semanticscholar.org

A prominent example is the development of fluorescently labeled chloramphenicol analogs. By attaching a fluorescent dye, such as BODIPY, to the chloramphenicol scaffold, researchers can directly visualize the antibiotic's localization within bacterial cells. msu.runih.gov These fluorescent probes have been instrumental in competition binding assays, where they are used to measure the affinity of newly synthesized, non-fluorescent analogs for the ribosomal binding site. msu.runih.gov The displacement of the fluorescent probe by a test compound provides a quantitative measure of the test compound's binding affinity. msu.ru

Another important class of probes is activity-based probes (ABPs). These are reactive molecules that covalently bind to their target, providing a stable tag for identification and characterization. semanticscholar.org While less common for non-covalently binding drugs like chloramphenicol, analogs with reactive groups have been used as affinity labels to covalently modify and identify the ribosomal components that form the binding pocket. nih.gov

Furthermore, radiolabeled chloramphenicol has been a valuable tool in studying its uptake and distribution in bacteria. semanticscholar.org These probes allow for sensitive detection and quantification, providing insights into the factors that govern the antibiotic's penetration into bacterial cells.

Synthesis of Chimeric and Hybrid Compounds

To explore new therapeutic avenues and overcome challenges like antibiotic resistance, researchers have ventured into the synthesis of chimeric and hybrid compounds based on the this compound scaffold. researchgate.netmdpi.com This approach involves linking chloramphenicol to other biologically active molecules, such as peptides or other antibiotics, to create novel entities with potentially enhanced or dual mechanisms of action. researchgate.netmdpi.com

Conjugates with Peptides and Amino Acids

A significant area of research has been the conjugation of chloramphenicol with peptides and amino acids. nih.govmdpi.com These conjugates are often designed to mimic the nascent polypeptide chain that emerges from the ribosome during protein synthesis. nih.govmdpi.com By studying the interaction of these conjugates with the ribosome, scientists can gain a deeper understanding of how the ribosome recognizes and processes the growing peptide chain. mdpi.com

The synthesis of these conjugates typically involves the hydrolysis of chloramphenicol to chloramphenicol amine, followed by the acylation of the amine group with an amino acid or a peptide. mdpi.commsu.ru A variety of peptides have been conjugated to chloramphenicol, including regulatory "stop peptides" and cationic antimicrobial peptides. nih.govmdpi.com

Studies on these peptide conjugates have revealed that they can bind to the bacterial ribosome, sometimes with affinities comparable to the parent chloramphenicol. nih.govmdpi.com The specific peptide sequence can influence the binding affinity and the mode of interaction with the ribosomal tunnel. nih.govmdpi.com For instance, some peptide conjugates have been shown to interact with both the peptidyl transferase center and the polypeptide exit tunnel, suggesting a dual mechanism of action. nih.gov

| Conjugate Type | Rationale for Synthesis | Key Findings |

| Amino Acid Conjugates | Mimic aminoacyl-tRNA to study interactions at the A-site of the ribosome. | Can bind to the ribosome and provide insights into the orientation of chloramphenicol in the binding site. mdpi.com |

| Regulatory "Stop Peptide" Conjugates | Investigate the recognition of specific peptide sequences by the ribosome. | Able to bind to bacterial ribosomes, with dissociation constants indicating significant interaction. msu.ru |

| Cationic Antimicrobial Peptide Conjugates | Combine the ribosomal targeting of chloramphenicol with the membrane-disrupting activity of antimicrobial peptides. | Can exhibit dual mechanisms of action, targeting both the ribosome and the bacterial membrane. mdpi.com |

Exploration of Novel Scaffolds for Biological Activity Research

The chloramphenicol structure has also served as a scaffold for the discovery of compounds with novel biological activities, moving beyond its traditional role as a protein synthesis inhibitor. nih.govmdpi.com This involves more significant modifications to the chloramphenicol core, aiming to create new chemical entities with different modes of action. nih.govmdpi.com

One approach has been the synthesis of chloramphenicol dimers, where two chloramphenicol molecules are linked together. plos.org The rationale behind this design is that one chloramphenicol unit could bind to the high-affinity site in the PTC, thereby increasing the local concentration of the second unit and facilitating its binding to a potential low-affinity site. mdpi.complos.org The length and flexibility of the linker between the two units are critical for achieving this effect. mdpi.com

Another innovative strategy is the creation of hybrid molecules that combine chloramphenicol with other classes of antibiotics or with molecules that target different cellular processes. researchgate.netmdpi.com For example, conjugates of chloramphenicol with berberine, a plant alkaloid with antimicrobial properties, have been synthesized. nih.gov These hybrids have the potential to act on multiple targets within the bacterial cell, such as the ribosome and the cell membrane, which could lead to synergistic effects and a reduced likelihood of resistance development. nih.gov The exploration of such novel scaffolds opens up exciting possibilities for the development of new therapeutic agents. frontiersin.org

Computational Design and Rational Drug Discovery Approaches in Research

In recent years, computational methods have become an indispensable tool in the design and discovery of novel this compound derivatives. mdpi.comresearchgate.net These approaches, often referred to as rational drug design, leverage our understanding of the three-dimensional structure of the bacterial ribosome and its interaction with chloramphenicol to guide the synthesis of new and more effective analogs. oup.compnas.org

Molecular docking is a widely used computational technique that predicts the preferred orientation of a molecule when bound to a target. mdpi.com In the context of chloramphenicol, docking studies have been used to model the binding of newly designed analogs to the ribosomal PTC. mdpi.com These simulations can help to predict which modifications are likely to enhance binding affinity and which may disrupt critical interactions. mdpi.com For example, docking can be used to assess how changes to the p-nitrophenyl group or the dichloroacetyl moiety will affect the fit of the molecule within the binding pocket. mdpi.com

Molecular dynamics (MD) simulations provide a more dynamic view of the drug-ribosome interaction. nih.gov These simulations can model the movement of the drug and the ribosome over time, providing insights into the flexibility of the binding site and the stability of the drug-ribosome complex. nih.gov MD simulations have been used to study the binding of chloramphenicol dimers and to understand how the linker length and flexibility influence their interaction with the two potential binding sites on the ribosome. researchgate.net

These computational approaches not only accelerate the drug discovery process by prioritizing the most promising candidates for synthesis but also provide a deeper understanding of the molecular basis of chloramphenicol's activity. oup.com The synergy between computational design and experimental synthesis is a powerful strategy for developing the next generation of chloramphenicol-based therapeutics.

Future Research Directions and Challenges for M Erythro Chloramphenicol Studies

Advancements in Stereoselective Synthesis for Specific Isomers

The synthesis of chloramphenicol (B1208) is a classic problem in stereochemistry, as the molecule contains two stereogenic centers, resulting in four possible stereoisomers for each nitro-group position (para- and meta-). basicmedicalkey.comwur.nl Only the (1R,2R)-p-nitro-diastereoisomer possesses significant antibacterial activity. basicmedicalkey.com Consequently, synthetic efforts have historically focused on producing this specific isomer, making the targeted synthesis of less active isomers like m-erythro-chloramphenicol a less explored area.

Future advancements must focus on developing highly efficient and selective synthetic routes to access any of the eight possible isomers (four para-nitro and four meta-nitro). researchgate.net Current and emerging strategies that hold promise include:

Asymmetric Catalysis: Techniques like the Evans asymmetric aldol (B89426) reaction, Sharpless asymmetric epoxidation, and asymmetric transfer hydrogenation have been pivotal in controlling the stereochemistry of chloramphenicol and its analogs. researchgate.netresearchgate.net Further refinement of these methods, potentially using novel chiral ligands or catalysts, could allow for the precise and predictable synthesis of the erythro configuration. A chemoenzymatic strategy employing an engineered L-threonine transaldolase has shown high stereoselectivity and yield for a key precursor, demonstrating the power of combining biological catalysts with chemical reactions. rsc.org

Enzymatic and Chemoenzymatic Methods: The use of enzymes, such as engineered transaldolases or transaminases, offers high stereoselectivity under mild reaction conditions. rsc.orgacs.org Developing a biocatalytic process specifically tailored for the m-erythro backbone would be a significant step forward, potentially providing a more sustainable and efficient route than traditional chemical synthesis.

Crystallization-Induced Dynamic Resolution: Some synthetic approaches have utilized crystallization to isolate the desired threo isomers from a reacting mixture. colab.ws Exploring similar principles to selectively crystallize and isolate erythro intermediates could be a viable strategy.

A major challenge remains the cost and complexity associated with multistep syntheses that require rigorous purification to separate unwanted isomers. basicmedicalkey.com The first total synthesis in 1949 was an eight-step process that involved a wasteful resolution step near the end. basicmedicalkey.com Modern approaches aim to introduce chirality early and maintain it throughout the synthesis. basicmedicalkey.comresearchgate.net The development of a unified strategy that can be modulated to produce any specific isomer, including this compound, on demand would be a landmark achievement in synthetic chemistry.

Elucidating Complex Ribosomal Inhibition Mechanisms with Advanced Structural Biology